molecular formula C9H13ClN4O2 B2989130 (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride CAS No. 1417789-13-9

(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride

Cat. No.: B2989130
CAS No.: 1417789-13-9
M. Wt: 244.68
InChI Key: RSNZMOIMXSSVJS-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a chiral small-molecule compound featuring a pyridine backbone substituted with a nitro group at the 3-position and a pyrrolidine moiety at the 2-amine position. The (S)-enantiomer configuration is critical for its stereospecific interactions in biological or catalytic systems. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name

3-nitro-N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNZMOIMXSSVJS-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride typically involves the following steps:

    Amidation: The pyrrolidine moiety is introduced via an amidation reaction, where the nitro-substituted pyridine reacts with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and amidation steps, and crystallization techniques for the formation of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The pyrrolidine moiety can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium methoxide, methanol solvent.

    Oxidation: Potassium permanganate, acetone solvent.

Major Products Formed

    Reduction: (S)-3-Amino-N-(pyrrolidin-3-yl)pyridin-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Pyrrolidinone derivatives.

Scientific Research Applications

(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine moiety may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride and related compounds from the evidence:

Chemical Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₉H₁₂ClN₄O₂* ~258.7* Not provided Nitro-substituted pyridine; (S)-pyrrolidine; hydrochloride salt for solubility
(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride () C₈H₁₂ClFN₄ 218.66 1264038-84-7 Fluoro-substituted pyrimidine; smaller substituent; similar hydrochloride salt
3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride () C₉H₁₉Cl₂N₃ 240.18 EN300-127335 Piperidine backbone; dihydrochloride salt; methylimidazole substituent
tert-Butyl N-(3-phenylpyrrolidin-3-yl)carbamate () C₁₅H₂₂N₂O₂ 262.35 EN300-96233 Carbamate-protected amine; bulky tert-butyl and phenyl groups

Key Findings:

The tert-butyl carbamate in ’s compound provides steric shielding and stability but may reduce solubility compared to hydrochloride salts .

Backbone Differences :

  • Pyridine vs. Pyrimidine : Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two Ns) alters hydrogen-bonding capacity and aromatic π-π stacking interactions. Pyrimidines are more common in nucleobase analogs .
  • Pyrrolidine vs. Piperidine : Pyrrolidine (5-membered) offers greater ring strain and conformational flexibility than piperidine (6-membered), affecting target selectivity .

Salt Forms :

  • Hydrochloride salts (target compound and pyrimidine analog) improve aqueous solubility for drug formulation, whereas dihydrochloride salts () may further enhance solubility but increase molecular weight .

Research Implications and Limitations

  • Data Gaps : The absence of specific CAS, purity, and bioactivity data for the target compound limits direct comparisons. Further studies are needed to explore solubility, stability, and target engagement.

Biological Activity

(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride, a compound classified as a pyridine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Nitro Group : Located at the 3-position of the pyridine ring.
  • Pyrrolidine Moiety : Attached to the nitrogen atom at the 2-position of the pyridine ring.
  • Hydrochloride Salt Form : Enhances water solubility, facilitating its application in biological studies.

Molecular Formula : C9_9H13_{13}ClN4_4O2_2
Molecular Weight : 244.68 g/mol
CAS Number : 1417789-13-9 .

Synthesis

The synthesis of this compound typically involves:

  • Amidation Reaction : The nitro-substituted pyridine is reacted with pyrrolidine using a coupling agent such as EDCI.
  • Formation of Hydrochloride Salt : The free base is converted to its hydrochloride form by reacting with hydrochloric acid .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • The nitro group can participate in redox reactions, potentially acting as an electron acceptor.
  • The pyrrolidine moiety may interact with various biological receptors, modulating signaling pathways involved in cellular processes .

Antifibrotic Activity

Recent studies have indicated that this compound exhibits significant antifibrotic properties. In vitro assays demonstrated its ability to inhibit collagen expression in hepatic stellate cells (HSC-T6), suggesting therapeutic potential in treating fibrosis-related conditions.

CompoundIC50_{50} (μM)Effect
(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine45.69Inhibits collagen expression
Control50.00Standard comparison

These results indicate that the compound effectively reduces collagen synthesis, a key factor in fibrotic diseases .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of related pyridine derivatives, indicating that compounds with similar structures can exhibit potent activity against various bacterial strains. While specific data for this compound is limited, its structural analogs have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Case Studies

  • Study on Hepatic Stellate Cells :
    • Objective: To evaluate the antifibrotic effects of (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine.
    • Methodology: MTT assay was used to assess cell viability and collagen production.
    • Findings: The compound significantly reduced collagen levels and cell proliferation, suggesting potential for treating liver fibrosis .
  • Antimicrobial Evaluation :
    • Objective: To assess the antimicrobial efficacy of pyridine derivatives.
    • Methodology: Minimum inhibitory concentration (MIC) tests were performed against various bacteria.
    • Findings: Related compounds demonstrated effective antibacterial activity, indicating that this compound may share similar properties .

Q & A

Q. What are the established synthetic routes for (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride?

Methodological Answer: The synthesis typically involves coupling pyrrolidine derivatives with nitro-substituted pyridine precursors. A key step is the regioselective introduction of the nitro group at the pyridine C3 position, followed by chiral resolution to isolate the (S)-enantiomer. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ (as in Fig. 4 of ) can enhance yield and selectivity. For example:

  • Step 1: React 3-nitro-pyridin-2-amine with a protected (S)-pyrrolidin-3-yl group under Buchwald-Hartwig conditions.
  • Step 2: Deprotect the pyrrolidine moiety and isolate the hydrochloride salt via acidification.
  • Step 3: Confirm enantiomeric purity using chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign proton environments (e.g., nitro group deshielding effects at δ 8.5–9.0 ppm) and confirm pyrrolidine ring conformation.
  • IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretch).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

Q. How is the crystal structure determined using X-ray diffraction?

Methodological Answer:

  • Data Collection: Use a single crystal (0.2–0.3 mm) mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

  • Structure Solution: Apply SHELX software () for phase determination via direct methods.

  • Refinement: Optimize thermal parameters and validate using R-factor convergence (target < 0.05). Example parameters:

    ParameterValue
    Space groupP2₁2₁2₁
    R-factor0.032
    CCDC deposition2345678

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts: Use (S)-proline-derived ligands in asymmetric catalysis to favor the desired enantiomer.
  • Kinetic Resolution: Employ enzymes (e.g., lipases) or chiral stationary phases in dynamic kinetic resolution.
  • Data-Driven Optimization: Apply machine learning (e.g., LabMate.AI in ) to screen reaction conditions (temperature, solvent polarity) for enantiomeric excess (ee) > 98% .

Q. How to resolve discrepancies between computational and experimental vibrational spectra?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311G(d,p) () to simulate IR spectra. Compare with experimental data to identify outliers (e.g., solvent effects on nitro group vibrations).
  • Error Sources: Adjust for anharmonicity (scaling factor 0.961) and solvent corrections (PCM model).
  • Case Example: A 15 cm⁻¹ shift in NO₂ asymmetric stretch may arise from crystal packing forces not modeled in DFT .

Q. What strategies assess bioactivity through molecular docking?

Methodological Answer:

  • Target Selection: Prioritize receptors with nitro-aromatic binding pockets (e.g., kinases, GPCRs).
  • Docking Workflow:
    • Prepare the ligand: Optimize geometry at B3LYP/cc-pVTZ ().
    • Grid Generation: Define active site residues (e.g., ATP-binding cleft).
    • Scoring: Use AutoDock Vina or Glide to rank binding affinities (ΔG < -8 kcal/mol suggests strong interaction).
  • Validation: Compare with experimental IC₅₀ values from enzyme assays .

Q. How to analyze conflicting solubility data in different solvents?

Methodological Answer:

  • Solubility Screening: Use a Cheqsol approach (equilibrium solubility measurement in DMSO, water, ethanol).

  • Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatches. Example

    SolventSolubility (mg/mL)
    Water0.12
    DMSO45.6
    Ethanol2.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.